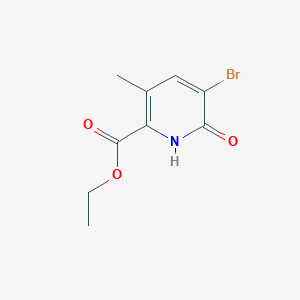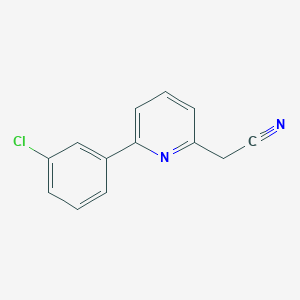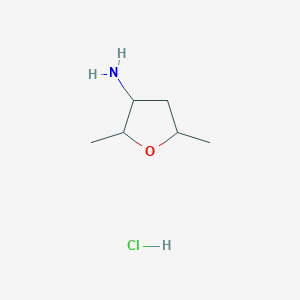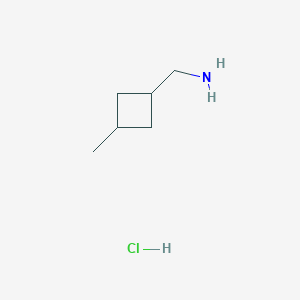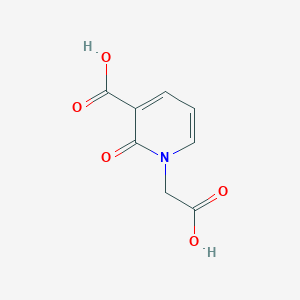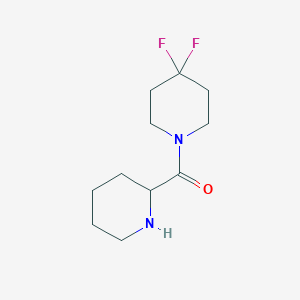![molecular formula C21H28Cl2N4O B1435052 4-Methyl-8-(2-phenylethyl)-2-piperidin-2-yl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one dihydrochloride CAS No. 2108139-09-7](/img/structure/B1435052.png)
4-Methyl-8-(2-phenylethyl)-2-piperidin-2-yl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one dihydrochloride
説明
The compound “4-Methyl-8-(2-phenylethyl)-2-piperidin-2-yl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one dihydrochloride” is a type of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidines are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They have been particularly interesting due to their similarity with nitrogen bases present in DNA and RNA .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines has been covered in various studies . The synthetic methods used for the synthesis of pyrido[2,3-d]pyrimidine-7(8H)-ones include starting from a preformed pyrimidine ring or a pyridine ring .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C26H30N6O . It includes a pyridine and a pyrimidine ring, which are ortho-fused to form a bicyclic heterocyclic structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 442.6 g/mol . Other physical and chemical properties specific to this compound are not mentioned in the sources.科学的研究の応用
Hybrid Catalysts in Medicinal Chemistry
Research has shown that the pyranopyrimidine core, related to the chemical family of the specified compound, is crucial for the pharmaceutical industry due to its broad synthetic applications and bioavailability. The development of this core is challenging due to its structural complexity. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been explored for the synthesis of various derivatives. Such advancements are pivotal for developing lead molecules in drug discovery (Mehul P. Parmar et al., 2023, ACS Omega).
Neuroactive Peptides in Memory Processing
The structure related to our compound of interest has been implicated in studies exploring the role of neuroactive peptides like Angiotensin IV in memory processing. The research suggests these peptides improve memory aspects through dopamine receptor interactions, highlighting the compound's potential relevance in studying brain function and cognitive enhancement (J. Braszko, 2010, Neuroscience & Biobehavioral Reviews).
Optoelectronic Materials Development
The chemical scaffolds similar to the compound mentioned have applications in the development of optoelectronic materials. Research has focused on quinazoline and pyrimidine derivatives, which are integral for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. These developments underscore the compound's potential utility in materials science, especially in the creation of novel optoelectronic materials (G. Lipunova et al., 2018, Current Organic Synthesis).
Chemical Inhibitors in Drug Metabolism
Studies on cytochrome P450 isoforms in human liver microsomes have utilized compounds with structural similarities to our compound of interest to assess drug-drug interaction potentials. Such research is vital for understanding how drugs are metabolized and for predicting possible interactions when multiple drugs are coadministered (S. C. Khojasteh et al., 2011, European Journal of Drug Metabolism and Pharmacokinetics).
将来の方向性
作用機序
Target of Action
The primary target of this compound is the Janus kinase 1 (JAK1), a non-receptor tyrosine kinase . JAK1 plays a crucial role in the signaling pathways of a variety of cytokines and growth factors, and is involved in processes such as cell growth, survival, development, and differentiation .
Mode of Action
The compound interacts with JAK1 by binding to it, thereby inhibiting its activity . This inhibition disrupts the signaling pathways that rely on JAK1, leading to changes in the cellular processes that these pathways regulate .
Biochemical Pathways
The inhibition of JAK1 affects several biochemical pathways. Most notably, it impacts the JAK-STAT signaling pathway, which is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability . .
Result of Action
The result of the compound’s action is a decrease in the activity of JAK1-dependent signaling pathways . This can lead to a variety of effects at the molecular and cellular levels, depending on the specific biological context. For example, in the context of immune response, the inhibition of JAK1 can lead to a decrease in inflammation .
特性
IUPAC Name |
4-methyl-8-(2-phenylethyl)-2-piperidin-2-yl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O.2ClH/c1-15-17-10-11-19(26)25(14-12-16-7-3-2-4-8-16)21(17)24-20(23-15)18-9-5-6-13-22-18;;/h2-4,7-8,18,22H,5-6,9-14H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFOFSMYIPXYSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(=O)N(C2=NC(=N1)C3CCCCN3)CCC4=CC=CC=C4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-8-(2-phenylethyl)-2-piperidin-2-yl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N'-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea](/img/structure/B1434975.png)
